[5-(Thiophen-3-yl)furan-2-yl]methanamine
Description
Properties
IUPAC Name |
(5-thiophen-3-ylfuran-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c10-5-8-1-2-9(11-8)7-3-4-12-6-7/h1-4,6H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGQVVGZOGANPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(O2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[5-(Thiophen-3-yl)furan-2-yl]methanamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on various studies that highlight its effects on different biological systems.
Chemical Structure and Properties
The compound features a furan ring and a thiophene moiety, which are known to contribute to various biological activities. The presence of these heterocycles can influence the compound's interaction with biological targets, enhancing its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds containing furan and thiophene rings exhibit significant antimicrobial properties. For instance, derivatives of thiophenes have shown efficacy against multi-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . A study evaluated the antimicrobial activity of various substituted furan derivatives, demonstrating that modifications in the structure could lead to enhanced antimicrobial effects .
Table 1: Antimicrobial Activity of Thiophene and Furan Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 5a | E. coli | 15 | |
| 5b | S. aureus | 18 | |
| 4c | Pseudomonas aeruginosa | 12 |
Antiviral Activity
The antiviral potential of compounds similar to this compound has been explored, particularly against enteroviruses. A study highlighted that modifications in the furan structure were crucial for maintaining antiviral activity against coxsackievirus B3 (CV-B3), suggesting a similar importance for the furan component in our compound .
Table 2: Antiviral Activity Overview
Anti-Cancer Activity
The potential anti-cancer properties of derivatives related to this compound have been investigated, particularly in relation to their ability to inhibit specific targets involved in cancer progression. For example, compounds with structural similarities have been reported to inhibit histone acetyltransferases, which play a role in cancer cell proliferation . The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiophene or furan rings can significantly enhance anti-cancer efficacy.
Table 3: Anti-Cancer Activity Summary
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Histone acetyltransferase P300/CBP | 1.6 | |
| Compound B | Histone acetyltransferase P300/CBP | 8.6 |
Case Studies
- Inhibition of SIRT2 : A study found that certain derivatives of furan-based compounds exhibited significant inhibition against SIRT2, a target relevant to neurodegenerative diseases and cancer. The most potent compound showed an IC50 value of 2.47 µM, indicating strong potential for therapeutic application .
- Antimicrobial Efficacy : Another investigation into the antimicrobial properties of thiophene derivatives revealed effective inhibition against resistant bacterial strains, underscoring the importance of structural modifications in enhancing bioactivity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of [5-(Thiophen-3-yl)furan-2-yl]methanamine derivatives in cancer therapy. For instance, compounds derived from this structure have shown promising results against various cancer cell lines, including liver and breast cancer.
Case Study: Anticancer Efficacy
A study evaluated the anticancer activity of several derivatives of this compound against HepG2 liver cancer cells. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values suggesting potent activity compared to standard chemotherapeutics. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the thiophene or furan rings could enhance efficacy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against a range of bacteria and fungi.
Case Study: Antimicrobial Activity
In vitro studies demonstrated that certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli. The presence of the thiophene ring was crucial for enhancing antimicrobial activity, likely due to its ability to disrupt microbial cell membranes .
| Derivative | Minimum Inhibitory Concentration (MIC, µg/mL) | Target Microorganism | Reference |
|---|---|---|---|
| Derivative A | 20 | Staphylococcus aureus | |
| Derivative B | 15 | Escherichia coli | |
| Derivative C | 30 | Candida albicans |
Neuroprotective Potential
Emerging research suggests that this compound may possess neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Mechanistic studies indicate that the compound may inhibit specific enzymes involved in neuroinflammation and oxidative stress pathways.
Case Study: Neuroprotection
A study assessed the neuroprotective effects of a derivative on neuronal cell lines subjected to oxidative stress. Results showed a significant reduction in cell death and oxidative markers, suggesting potential therapeutic applications in neurodegeneration .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Variations in substituents on the thiophene or furan rings can significantly influence potency and selectivity against different biological targets.
Key Findings:
- Substituent Effects : Modifications at the 3 or 4 positions of the thiophene ring generally enhance anticancer activity.
- Hydrophilicity : Increasing water solubility through functional group modifications can improve bioavailability and therapeutic efficacy.
Chemical Reactions Analysis
Reaction Types and Mechanisms
[5-(Thiophen-3-yl)furan-2-yl]methanamine exhibits chemical reactivity characteristic of heterocyclic amines and aromatic systems. Key reaction pathways include:
Oxidation
-
Furan rings can undergo oxidation to form carboxylic acids or ketones, depending on the oxidizing agent . For example, potassium permanganate (KMnO₄) in acidic conditions converts furan rings to furan-2,3-diones .
-
Thiophene rings may oxidize to sulfoxides or sulfones under controlled conditions .
Reduction
-
Catalytic hydrogenation (e.g., Pd/C) reduces thiophene rings to dihydrothiophene or tetrahydrothiophene derivatives .
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Furan rings can be selectively hydrogenated to tetrahydrofuran under mild conditions .
Substitution
-
Nucleophilic substitution at the methanamine group is facilitated by its amine functionality. Reagents like Grignard reagents or alkyl halides introduce new functional groups.
-
Electrophilic substitution on the thiophene or furan rings is possible under Friedel-Crafts-like conditions .
Common Reagents and Reaction Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Acidic or neutral aqueous medium |
| Reduction | LiAlH₄, H₂/Pd | Ethanol or THF, 25–100 °C |
| Substitution | R-X, Grignard reagents | DMF, THF, or DMSO, 0–80 °C |
Major Products Formed
| Reaction | Key Product | Yield Range |
|---|---|---|
| Oxidation | Furan-2,3-dione | 50–80% |
| Reduction | Dihydrothiophene | 60–90% |
| Substitution | Alkylated amines | 40–70% |
Biological and Structural Insights
The compound’s heterocyclic structure (furan and thiophene rings linked by a methanamine group) confers potential bioactivity. SAR studies indicate that substituents on the thiophene ring significantly influence enzyme inhibition (e.g., IC₅₀ values against Trypanosoma brucei TryS range from 0.3–100 μM) .
Synthetic Routes
The compound is typically synthesized via:
-
Reductive Amination : Reaction of 5-(thiophen-3-yl)furan-2-carbaldehyde with ammonia or a primary amine in the presence of NaBH₃CN .
-
Suzuki–Miyaura Coupling : Cross-coupling of 5-bromo-thiophene with furan-2-ylboronic acid .
Spectroscopic and Analytical Data
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound belongs to a broader class of furan-2-yl methanamines with diverse aryl or heteroaryl substituents. Key structural analogs and their properties are summarized in Table 1.
Table 1: Structural and Molecular Comparison of [5-(Thiophen-3-yl)furan-2-yl]methanamine with Analogs
Key Observations :
Physicochemical Properties
- notes solubility challenges in related compounds, where poor solubility hindered ¹³C NMR analysis .
- Stability : Thiophene rings are less prone to oxidative degradation compared to furans, which may enhance metabolic stability .
Preparation Methods
Synthetic Strategies Overview
The synthesis of [5-(Thiophen-3-yl)furan-2-yl]methanamine generally follows these key approaches:
Cross-Coupling Reactions : Palladium-catalyzed cross-coupling, especially Suzuki-Miyaura coupling, is commonly employed to link the thiophene and furan rings. This involves coupling a thiophene boronic acid derivative with a halogenated furan intermediate under basic conditions.
Reductive Amination : Introduction of the methanamine group is often achieved by reductive amination of the corresponding aldehyde intermediate, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Functional Group Transformations : Preparation of key intermediates such as 5-formylfuran-2-yl derivatives and halogenated thiophenes is essential to facilitate coupling and amination steps.
Detailed Preparation Methodologies
Formation of Key Intermediates
Synthesis of 5-Formylfuran-2-yl Boronic Acid : This intermediate is prepared by lithiation of furan derivatives followed by quenching with trialkyl borates. It serves as the boronic acid partner in Suzuki couplings.
Halogenated Thiophene Derivatives : Bromination of thiophene at the 3-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, often facilitated by additives like trimethylsilyl chloride (TMSCl) to improve selectivity and yield.
Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed coupling of 5-formylfuran-2-yl boronic acid with 3-bromothiophene proceeds under mild heating (around 60°C) in a mixed solvent system such as acetonitrile/water with sodium carbonate as the base.
Typical catalysts include Pd(PPh₃)₂Cl₂, with reaction times around 1 hour yielding the coupled aldehyde intermediate.
After completion, the mixture is worked up by acidification and organic extraction, followed by purification via silica gel chromatography.
Reductive Amination to Introduce Methanamine Group
The aldehyde intermediate obtained from coupling is subjected to reductive amination using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents like methanol or ethanol.
This converts the aldehyde group into the corresponding primary amine, yielding this compound.
Reaction conditions typically involve stirring at room temperature or mild heating for several hours, followed by standard aqueous workup and purification.
Reaction Conditions and Yields
| Step | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Halogenation of Thiophene | NBS, TMSCl | Room temp, 2 h | ~85-90 | Controlled bromination at 3-position |
| Boronic Acid Preparation | Lithiation, trialkyl borate | -78°C to RT | 70-80 | Sensitive to moisture |
| Suzuki Coupling | Pd(PPh₃)₂Cl₂, Na₂CO₃, MeCN/H₂O | 60°C, 1 h | 75-88 | Mild conditions, efficient coupling |
| Reductive Amination | NaBH₄ or LiAlH₄, MeOH or EtOH | RT to 50°C, 2-4 h | 80-90 | Converts aldehyde to primary amine |
Research Findings and Analytical Data
Purity and Characterization : Final products typically show high purity (>95%) as confirmed by HPLC and NMR spectroscopy.
NMR Data : Characteristic proton signals include aromatic protons of thiophene and furan rings, and methylene protons adjacent to the amine group appearing as singlets or doublets depending on substitution.
Mass Spectrometry : High-resolution mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight.
Notes on Industrial Scale and Optimization
Industrial synthesis often adapts the above methods to continuous flow reactors to improve scalability and reproducibility.
Optimization of catalyst loading, solvent systems, and temperature profiles enhances yield and reduces by-products.
Protective groups may be employed on the amine during multi-step syntheses to improve selectivity and ease purification.
Summary Table of Preparation Route
| Stage | Intermediate/Product | Key Reagents/Catalysts | Reaction Type | Typical Yield (%) |
|---|---|---|---|---|
| Thiophene Bromination | 3-Bromothiophene | NBS, TMSCl | Electrophilic bromination | 85-90 |
| Boronic Acid Synthesis | 5-Formylfuran-2-yl boronic acid | n-BuLi, trialkyl borate | Lithiation/Borylation | 70-80 |
| Cross-Coupling | 5-(Thiophen-3-yl)furan-2-carbaldehyde | Pd(PPh₃)₂Cl₂, Na₂CO₃, MeCN/H₂O | Suzuki-Miyaura | 75-88 |
| Reductive Amination | This compound | NaBH₄ or LiAlH₄, MeOH/EtOH | Reduction | 80-90 |
Q & A
Q. What are the common synthetic routes for [5-(Thiophen-3-yl)furan-2-yl]methanamine?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling. For example:
Thiophene-Furan Coupling : React a boronic acid derivative of thiophene with a halogenated furan-methanamine precursor using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) under microwave-assisted conditions (140°C, inert atmosphere) .
Functional Group Modification : Post-coupling, reduce or protect the methanamine group using agents like trifluoroacetic acid (TFA) for Boc deprotection .
- Key Considerations : Optimize solvent systems (DME/H₂O/EtOH) and catalyst loading to improve yield (typically 70–90%) .
Q. How is this compound characterized structurally?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of thiophene (δ 6.8–7.5 ppm) and furan (δ 6.2–7.0 ppm) protons, and the methanamine group (δ 1.5–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₉H₉NS: 163.04 g/mol) .
- X-ray Crystallography : Refinement with SHELXL to resolve crystal packing and bond angles, particularly for derivatives with bulky substituents .
Q. What preliminary biological assays are used to screen this compound?
- Methodological Answer : Conduct in vitro assays to evaluate:
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Potential : Cell viability assays (e.g., MTT) on cancer cell lines (IC₅₀ values) .
- Dose-Response Curves : Use concentrations ranging from 1–100 μM to establish efficacy thresholds .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties of this compound?
- Methodological Answer : Apply hybrid functionals (e.g., B3LYP) to calculate:
- HOMO-LUMO Gaps : Predict reactivity and charge transfer (e.g., thiophene’s electron-rich nature lowers LUMO) .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for functionalization (e.g., methanamine as a nucleophile) .
- Validation : Compare computed IR spectra with experimental data to refine computational models .
Q. What strategies optimize structure-activity relationships (SAR) for bioactivity?
- Methodological Answer :
- Substituent Variation : Modify thiophene (e.g., 3-Cl vs. 3-CF₃) or furan (e.g., methyl vs. trifluoromethyl) to assess activity changes (Table 1) .
- Pharmacophore Modeling : Map hydrogen-bond donors (methanamine) and π-π stacking (thiophene-furan) to design analogs .
Table 1 : SAR for Thiophene-Furan Derivatives
| Substituent | Bioactivity (IC₅₀, μM) | Key Interaction |
|---|---|---|
| Thiophen-3-yl, CF₃ | 2.1 (Anticancer) | π-Stacking |
| Thiophen-2-yl, Cl | 8.5 (Antimicrobial) | H-bonding |
Q. What challenges arise in crystallizing this compound derivatives?
- Methodological Answer :
- Flexible Backbone : Methanamine’s rotational freedom complicates crystal packing. Use bulky groups (e.g., Boc-protected amines) to restrict motion .
- Twinned Data : Employ SHELXL’s TWIN command to refine overlapping reflections .
- Low Diffraction Quality : Optimize crystallization solvents (e.g., DCM/hexane) and slow evaporation .
Q. How to resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Standardize Assays : Control variables like cell line (e.g., HeLa vs. MCF-7) and incubation time (24–72 hrs) .
- Metabolite Analysis : Use LC-MS to identify degradation products that may skew results (e.g., oxidation of furan) .
- Statistical Validation : Apply ANOVA to confirm significance across replicates .
Q. How to improve synthetic yield in cross-coupling reactions?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for better turnover .
- Microwave Assistance : Reduce reaction time (2–5 min vs. 24 hrs) while maintaining 85–90% yield .
- Purification : Use silica gel chromatography (EtOAc/hexane) or recrystallization (MeOH/H₂O) .
Q. What methods ensure purity for in vivo studies?
- Methodological Answer :
- HPLC-PDA : Purity >98% confirmed at 254 nm (C18 column, acetonitrile/water gradient) .
- Elemental Analysis : Match C, H, N, S percentages to theoretical values (error <0.3%) .
- Stability Testing : Monitor degradation under light, heat, and humidity (40°C/75% RH for 4 weeks) .
Q. How to evaluate stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9) and quantify degradation via LC-MS .
- Plasma Stability : Mix with human plasma (37°C, 1–24 hrs) and precipitate proteins with acetonitrile .
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated oxidation (e.g., CYP2D6 inhibition ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
